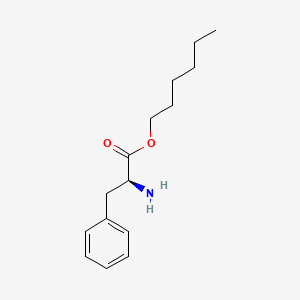
hexyl (2S)-2-amino-3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl (2S)-2-amino-3-phenylpropanoate is an organic compound that belongs to the class of esters It is derived from the amino acid phenylalanine and features a hexyl group attached to the ester functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexyl (2S)-2-amino-3-phenylpropanoate can be synthesized through esterification reactions. One common method involves the reaction of (2S)-2-amino-3-phenylpropanoic acid (phenylalanine) with hexanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized enzymes as catalysts can also be explored to achieve a more environmentally friendly and efficient process.
Chemical Reactions Analysis
Types of Reactions
Hexyl (2S)-2-amino-3-phenylpropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis (saponification) can be carried out using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions may involve reagents such as acyl chlorides or anhydrides.
Major Products Formed
Hydrolysis: Phenylalanine and hexanol.
Reduction: Hexyl (2S)-2-amino-3-phenylpropanol.
Substitution: Various amides or peptides depending on the nucleophile used.
Scientific Research Applications
Hexyl (2S)-2-amino-3-phenylpropanoate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a substrate for studying enzyme-catalyzed reactions involving esters.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hexyl (2S)-2-amino-3-phenylpropanoate depends on its specific application. In biological systems, it may interact with enzymes that recognize ester or amino acid substrates. The ester bond can be hydrolyzed by esterases, releasing the active phenylalanine moiety, which can then participate in various metabolic pathways.
Comparison with Similar Compounds
Hexyl (2S)-2-amino-3-phenylpropanoate can be compared with other esters derived from amino acids, such as:
Methyl (2S)-2-amino-3-phenylpropanoate: Similar structure but with a methyl group instead of a hexyl group.
Ethyl (2S)-2-amino-3-phenylpropanoate: Similar structure but with an ethyl group instead of a hexyl group.
Butyl (2S)-2-amino-3-phenylpropanoate: Similar structure but with a butyl group instead of a hexyl group.
The uniqueness of this compound lies in its longer alkyl chain, which may influence its hydrophobicity and interaction with biological membranes or other hydrophobic environments.
Properties
Molecular Formula |
C15H23NO2 |
|---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
hexyl (2S)-2-amino-3-phenylpropanoate |
InChI |
InChI=1S/C15H23NO2/c1-2-3-4-8-11-18-15(17)14(16)12-13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12,16H2,1H3/t14-/m0/s1 |
InChI Key |
BTJNEJYKDORDPM-AWEZNQCLSA-N |
Isomeric SMILES |
CCCCCCOC(=O)[C@H](CC1=CC=CC=C1)N |
Canonical SMILES |
CCCCCCOC(=O)C(CC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



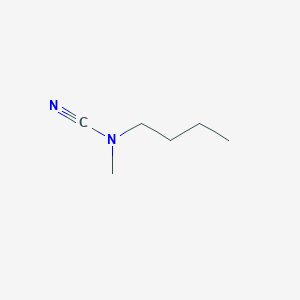


![3-[(4-Chloro-3-methylphenyl)methyl]piperidine](/img/structure/B13314922.png)

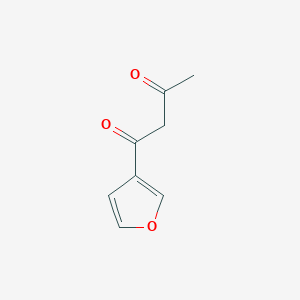
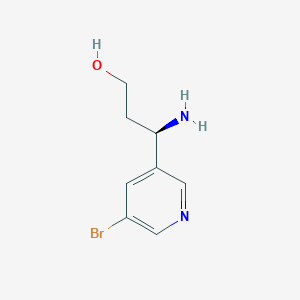
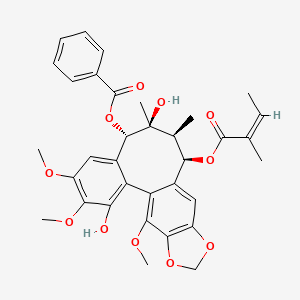
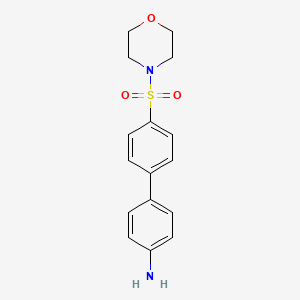
![(2-Methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B13314960.png)
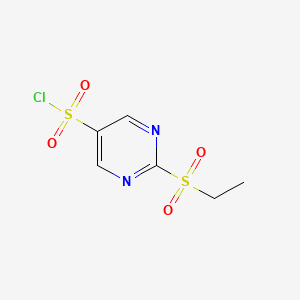
![7-(methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13314975.png)

